[(5-Bromo-2-nitrophenyl)methyl](methyl)amine
Description
(5-Bromo-2-nitrophenyl)methylamine (CAS: Not explicitly provided; synonyms include N-methyl-(5-bromo-2-nitrobenzyl)amine) is a secondary amine characterized by a bromo-substituted nitrobenzyl backbone. The compound has a molecular formula of C₈H₉BrN₂O₂ and a molecular weight of 245.08 g/mol. Its structure features a bromine atom at the 5-position and a nitro group at the 2-position of the phenyl ring, with a methylamine group attached to the benzyl carbon.
Properties
IUPAC Name |
1-(5-bromo-2-nitrophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-10-5-6-4-7(9)2-3-8(6)11(12)13/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWKACZNNODICN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-nitrophenyl)methylamine typically involves the nitration of 5-bromo-2-methylbenzene followed by the introduction of a methylamine group. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position. The resulting 5-bromo-2-nitrotoluene is then subjected to a reductive amination reaction with formaldehyde and methylamine to yield (5-Bromo-2-nitrophenyl)methylamine.
Industrial Production Methods
In an industrial setting, the production of (5-Bromo-2-nitrophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-nitrophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Coupling Reagents: Palladium catalysts, boronic acids, bases such as potassium carbonate.
Major Products
Reduction: 5-Amino-2-nitrophenylmethylamine.
Substitution: Various substituted phenylmethylamines depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
(5-Bromo-2-nitrophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (5-Bromo-2-nitrophenyl)methylamine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and methylamine group contribute to the compound’s ability to form covalent bonds with biological molecules, potentially disrupting their normal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
N-[(5-Bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine (CAS: 355383-43-6)
- Molecular Formula: C₁₂H₁₈BrNO₂
- Molecular Weight : 288.18 g/mol
- Key Features : Replaces the nitro group with a methoxy (electron-donating) group and introduces a branched 1-methoxypropan-2-amine chain.
- The branched amine chain increases steric hindrance, which may reduce interaction with biological targets or catalytic surfaces .
(2-Bromo-5-methoxyphenyl)methyl(methyl)amine (CAS: 767289-08-7)
- Molecular Formula: C₉H₁₂BrNO
- Molecular Weight : 230.10 g/mol
- Key Features : Methoxy substituent at the 5-position and bromine at the 2-position.
- Impact: The positional swap of bromine and methoxy groups alters electronic distribution. The lower molecular weight (230 vs.
3-(((5-Bromo-2-nitrophenyl)amino)methyl)benzonitrile (Compound 50 in )
- Molecular Formula : C₁₄H₁₀BrN₃O₂
- Molecular Weight : 332.16 g/mol
- Key Features : Nitro and bromine substituents retained, but the methylamine group is replaced with a benzonitrile-substituted benzylamine.
- Impact: The nitrile group introduces strong polarity, increasing solubility in aprotic solvents.
Comparative Data Table
| Compound Name | Molecular Formula | MW (g/mol) | Substituents | Key Properties/Applications |
|---|---|---|---|---|
| (5-Bromo-2-nitrophenyl)methylamine | C₈H₉BrN₂O₂ | 245.08 | Br, NO₂, CH₂NHCH₃ | Potential IDO1 inhibitor; high polarity |
| N-[(5-Bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine | C₁₂H₁₈BrNO₂ | 288.18 | Br, OCH₃, branched amine | Enhanced steric hindrance; lower reactivity |
| (2-Bromo-5-methoxyphenyl)methyl(methyl)amine | C₉H₁₂BrNO | 230.10 | Br, OCH₃ (position swap) | Higher volatility; reduced polarity |
| 3-(((5-Bromo-2-nitrophenyl)amino)methyl)benzonitrile | C₁₄H₁₀BrN₃O₂ | 332.16 | Br, NO₂, benzonitrile | Pharmaceutical candidate (IDO1 inhibition) |
Biological Activity
(5-Bromo-2-nitrophenyl)methylamine is an organic compound with notable biological activity, characterized by its unique structural features, including a bromine atom and a nitro group on the phenyl ring. This compound has been explored for its potential therapeutic applications, particularly in antimicrobial and anticancer research.
The molecular formula of (5-Bromo-2-nitrophenyl)methylamine is C₈H₉BrN₂O₂. The synthesis typically involves the nitration of 5-bromo-2-methylbenzene followed by reductive amination with methylamine. This process allows for the selective introduction of functional groups that enhance biological activity.
Synthesis Steps:
- Nitration: 5-bromo-2-methylbenzene is treated with a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 2-position.
- Reductive Amination: The resulting 5-bromo-2-nitrotoluene undergoes a reaction with formaldehyde and methylamine to yield (5-Bromo-2-nitrophenyl)methylamine.
The biological activity of (5-Bromo-2-nitrophenyl)methylamine is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that may covalently bond with cellular components, potentially altering their function.
Key Mechanisms Include:
- Electrophilic Reactions: The compound acts as an electrophile, reacting with nucleophilic sites on proteins and nucleic acids.
- Modification of Cellular Components: This interaction can lead to functional changes in proteins and other biomolecules, affecting cellular pathways.
Antimicrobial Activity
Research has indicated that (5-Bromo-2-nitrophenyl)methylamine exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential for development as an antibiotic agent.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In addition to antimicrobial effects, (5-Bromo-2-nitrophenyl)methylamine has been evaluated for anticancer activity. Studies involving various cancer cell lines have demonstrated cytotoxic effects, indicating its potential as a chemotherapeutic agent.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 µM |
| MCF-7 (Breast Cancer) | 20 µM |
| A549 (Lung Cancer) | 25 µM |
Case Studies
- Study on Antimicrobial Activity: A study published in a peer-reviewed journal highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential use in treating infections where conventional antibiotics fail .
- Anticancer Research: Another research project investigated the compound's mechanism of action in breast cancer cells, revealing that it induces apoptosis through the activation of caspase pathways .
- Cell Migration Assays: Additional experiments using scratch assays demonstrated that (5-Bromo-2-nitrophenyl)methylamine inhibits cell migration in metastatic cancer models, further supporting its role in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
